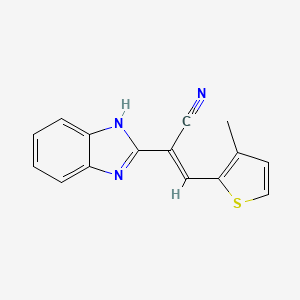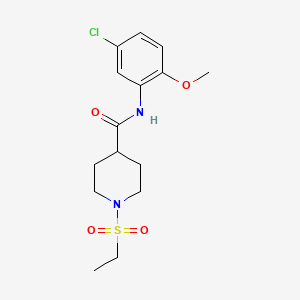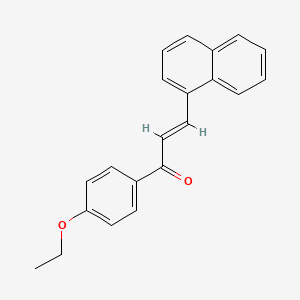
2-(1H-benzimidazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile, also known as BTA-EG6, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields such as materials science, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in various cellular processes. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may be able to modulate the expression of certain genes, leading to its observed effects on cancer cell proliferation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotection, and modulation of gene expression. In addition, this compound has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in electronic devices.
実験室実験の利点と制限
One advantage of 2-(1H-benzimidazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile is its ease of synthesis and high yield, making it readily available for use in various research applications. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile. One potential area of research is the development of this compound-based materials for use in electronic devices such as OFETs and OLEDs. Another area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, future research may focus on elucidating the mechanism of action of this compound and identifying potential targets for its therapeutic applications.
合成法
2-(1H-benzimidazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 3-(3-methyl-2-thienyl)acrylonitrile in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile has been extensively studied for its potential applications in materials science, particularly in the field of organic electronics. It has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.
In addition to its applications in materials science, this compound has also been studied for its potential applications in biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes involved in cancer cell proliferation, making it a potential candidate for the development of anticancer drugs. Furthermore, this compound has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-10-6-7-19-14(10)8-11(9-16)15-17-12-4-2-3-5-13(12)18-15/h2-8H,1H3,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQGWXRECGCOCE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)
![7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5435220.png)

![5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5435226.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5435238.png)
![3-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435239.png)